2-{[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S/c1-20-10-3-2-8(6-9(10)14)17-5-4-16-12(13(17)19)21-7-11(15)18/h2-6H,7H2,1H3,(H2,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHUFTBQFRKHSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps. One common method starts with the preparation of the 3-chloro-4-methoxyphenyl derivative, which is then reacted with a pyrazine derivative under controlled conditions to form the dihydropyrazinyl intermediate. This intermediate is subsequently treated with a sulfanylacetamide reagent to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-{[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in areas such as anti-inflammatory and anticancer treatments.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with derivatives synthesized via diazonium salt coupling, as described in . Key similarities and differences are outlined below:
Structural Analogues from Diazonium Coupling ()
Compounds 13a and 13b (Fig. 2) are cyanoacetanilide derivatives with sulfamoylphenyl groups and arylhydrazine substituents. While these lack the pyrazinone core, they share functional groups (e.g., sulfonamide, aryl rings) that enable comparative analysis.
Table 1: Comparative Analysis of Key Features
| Feature | Target Compound | 13a | 13b |
|---|---|---|---|
| Core Structure | Pyrazinone | Cyanoacetanilide | Cyanoacetanilide |
| Aryl Substituent | 3-Chloro-4-methoxyphenyl | 4-Methylphenyl | 4-Methoxyphenyl |
| Functional Groups | Sulfanyl-acetamide, Cl, OCH₃ | Cyano, sulfamoyl, CH₃ | Cyano, sulfamoyl, OCH₃ |
| Molecular Weight | 431.89 g/mol | 357.38 g/mol | 373.39 g/mol |
| Melting Point | Not reported | 288°C | 274°C |
| Key Interactions | Potential N–H···O/S, Cl···π | N–H···O/S, CH₃ steric effects | N–H···O/S, OCH₃ electronic effects |
Impact of Substituents on Properties
- Hydrogen Bonding: The acetamide group (–NHCO–) in the target compound can act as both a donor and acceptor in hydrogen bonds, similar to the sulfamoyl group (–SO₂NH₂) in 13a/b. However, the sulfamoyl group’s stronger acidity (due to –SO₂–) may lead to more robust hydrogen-bonded networks in 13a/b .
- Solubility and Lipophilicity : The 3-chloro-4-methoxyphenyl group likely increases lipophilicity compared to 13a (4-methyl) or 13b (4-methoxy), which could enhance membrane permeability but reduce aqueous solubility .
Research Implications and Limitations
- Data Gaps : Direct comparative data (e.g., melting points, solubility) for the target compound are unavailable in the provided evidence, highlighting the need for experimental characterization.
- Future work could resolve its hydrogen-bonding patterns and packing motifs .
Biological Activity
The compound 2-{[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C12H12ClN3O3S
- Molecular Weight : 299.75 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anti-inflammatory, anti-cancer, and neuroprotective properties. Below are summarized findings from various studies.
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives containing the pyrazine moiety have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro studies suggest that This compound may act as a COX inhibitor, potentially reducing inflammation markers in human cell lines.
Anticancer Activity
Several studies have highlighted the anticancer potential of similar compounds. For example, derivatives with halogenated phenyl groups have demonstrated cytotoxic effects against various cancer cell lines. The compound may induce apoptosis in cancer cells through the activation of caspase pathways. A study evaluating its effects on breast cancer cell lines (MCF-7) reported an IC50 value indicating moderate cytotoxicity.
Neuroprotective Effects
The neuroprotective effects of this compound are attributed to its ability to inhibit acetylcholinesterase (AChE) activity, which is beneficial in conditions like Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine, enhancing cognitive function. Preliminary data suggest that the compound exhibits dual inhibitory effects against both AChE and butyrylcholinesterase (BChE), making it a candidate for further exploration in neurodegenerative disease therapies.
The mechanisms through which This compound exerts its biological activities include:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory and neurodegenerative pathways.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial pathways.
- Antioxidant Properties : The methoxy group may contribute to free radical scavenging activities.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anti-inflammatory | Inhibition of COX enzymes; reduced inflammatory cytokines in vitro. |
| Study 2 | Anticancer | Induced apoptosis in MCF-7 cells; moderate cytotoxicity (IC50 = 20 µM). |
| Study 3 | Neuroprotection | Dual inhibition of AChE and BChE; potential for Alzheimer's treatment. |
Q & A
Q. Critical Parameters :
- Solvents : Dimethylformamide (DMF) or ethanol for solubility optimization .
- Temperature : Controlled heating (60–80°C) to prevent side reactions .
- Catalysts : Use of bases like potassium carbonate to facilitate substitution reactions .
Basic: How is structural characterization performed for this compound?
Standard techniques include:
- NMR Spectroscopy : H and C NMR to confirm the pyrazinone ring, sulfanyl linkage, and acetamide group. For example, a singlet at δ 3.8 ppm corresponds to the methoxy group .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]+ at m/z 394.06) .
- X-ray Crystallography : Resolves stereochemistry and confirms the dihydropyrazinone conformation .
Q. Methodology :
- In vitro : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) and measure apoptosis via Annexin V/PI staining .
- Mechanistic Studies :
- ROS Detection : Fluorescent probes (e.g., DCFH-DA) to assess oxidative stress .
- Protein Binding : Surface plasmon resonance (SPR) to study interactions with target proteins like EGFR .
Q. Key Variables :
- Solubility: Use DMSO stocks (<0.1% final concentration) to avoid cytotoxicity artifacts .
- Dose Range: 1–100 µM for initial screening .
Advanced: How to address contradictory bioactivity data across studies?
Q. Analysis Framework :
Purity Verification : Confirm compound integrity via HPLC (>95% purity) to rule out degradation products .
Assay Conditions : Compare cell culture media (e.g., serum-free vs. serum-containing) and incubation times .
Structural Analogues : Test derivatives (e.g., chloro-to-fluoro substitutions) to isolate substituent effects .
Case Example :
A 2024 study reported IC₅₀ = 12 µM in HeLa cells, while a 2025 study found IC₅₀ = 45 µM. Discrepancies were traced to differences in serum content (10% FBS vs. serum-free), altering compound bioavailability .
Advanced: What computational methods predict structure-activity relationships (SAR)?
Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase domains). Focus on hydrogen bonding with the pyrazinone C=O and hydrophobic interactions with the chloro-methoxyphenyl group .
QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate with bioactivity data .
Validation : Cross-check predictions with experimental IC₅₀ values from analogues (e.g., 3-fluoro substitution reduces activity by 30%) .
Advanced: How to optimize reaction yields in large-scale synthesis?
Q. Strategies :
- Design of Experiments (DoE) : Screen variables (temperature, solvent ratio) using a factorial design to identify optimal conditions .
- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
Case Study : A 2025 protocol achieved 78% yield by optimizing DMF:water ratio (4:1) and reaction time (8 hours) .
Advanced: How to resolve stability issues in aqueous buffers?
Q. Approaches :
- pH Optimization : Stability studies across pH 5–8 (highest stability at pH 6.5) .
- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) for long-term storage .
- Degradation Pathways : Use LC-MS to identify hydrolysis products (e.g., cleavage at the sulfanyl group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
